2-((5-(4-(Methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-((5-(4-(Methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethanone” is a complex organic molecule. It contains a methylsulfonyl group attached to a phenyl ring, an oxadiazole ring, and a phenylethanone moiety . Methylsulfonylphenyl groups are often used in medicinal chemistry due to their diverse biological potential .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of the oxadiazole ring, a heterocyclic compound containing oxygen and nitrogen, could potentially influence the compound’s reactivity and stability .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The presence of the oxadiazole ring and the methylsulfonyl group could potentially make the compound reactive towards certain nucleophiles or electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and functional groups. For instance, the presence of the oxadiazole ring could potentially influence the compound’s polarity, solubility, and stability .Scientific Research Applications
Antimicrobial and Antitubercular Applications
A study by Kumar, Prasad, and Chandrashekar (2013) synthesized novel sulfonyl derivatives showing moderate to significant antibacterial and antifungal activities. They highlighted excellent antitubercular molecules compared with first-line drugs like isoniazid, indicating potential applications in treating tuberculosis and other bacterial infections (G. V. S. Prajapati, Thakur, 2014).
Anti-HIV Activity
Research by Syed et al. (2011) involved synthesizing derivatives from α-amino acids that showed some inhibitory activity against HIV-1 and HIV-2 replication. This suggests a potential application in developing new antiviral agents targeting HIV (T. Syed, T. Akhtar, N. Al-Masoudi, P. Jones, S. Hameed, 2011).
Anticancer Agents
A study by Redda and Gangapuram (2007) synthesized 1,3,4-oxadiazolyl tetrahydropyridines and evaluated their anti-cancer activity. This research indicated that incorporating potential tetrahydropyridine (THP) moieties might enhance the biological activity of 1,3,4-oxadiazole derivatives against cancer cells (K. Redda, Madhavi Gangapuram, 2007).
Future Directions
Mechanism of Action
Target of Action
The primary target of the compound 2-((5-(4-(Methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethanone is the cyclooxygenase-2 (COX-2) enzyme . COX-2 is an enzyme that plays a crucial role in the production of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which are lipid compounds that mediate a variety of physiological processes and inflammatory responses .
Mode of Action
This compound interacts with its target, COX-2, by inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostanoids, thereby reducing inflammation and pain .
Biochemical Pathways
The action of this compound affects the arachidonic acid pathway . By inhibiting COX-2, it prevents the synthesis of prostanoids from arachidonic acid . This results in a decrease in inflammation and pain, as prostanoids are key mediators of these processes .
Result of Action
The molecular and cellular effects of this compound’s action include the reduction of inflammation and pain . By inhibiting the activity of COX-2, it reduces the production of prostanoids, which are key mediators of inflammation and pain .
Properties
IUPAC Name |
2-[[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-phenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4S2/c1-25(21,22)14-9-7-13(8-10-14)16-18-19-17(23-16)24-11-15(20)12-5-3-2-4-6-12/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRUQRNMNMOMIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.